2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt
Description
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Properties
IUPAC Name |
2-[carboxymethyl-[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6.2C7H8O3S/c13-7-1-2-8(14)12(7)4-3-11(5-9(15)16)6-10(17)18;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-2H,3-6H2,(H,15,16)(H,17,18);2*2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSKTGHQJULECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=O)N(C1=O)CCN(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the maleimide group in the compound can react with a thiol group to form a covalent bond. This suggests that the compound may target biomolecules containing thiol groups.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. Specifically, the maleimide group in the compound reacts with thiol groups in the target biomolecules. This reaction results in a change in the structure of the target biomolecule, which can potentially alter its function.
Pharmacokinetics
It is known that the compound is a solid and can dissolve in organic solvents. Its solubility in water is low, which may affect its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity with thiol groups may be affected by the pH of the environment. Additionally, the compound should be stored under inert gas at 2-8°C, suggesting that its stability may be affected by temperature and the presence of oxygen.
Biological Activity
The compound 2,2'-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)azanediyl)diacetic acid bis-4-methylbenzenesulfonic acid salt is a complex organic molecule that exhibits various biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 404.41 g/mol. Its structure consists of a pyrrole ring substituted with dicarbonyl groups and linked to a diacetic acid moiety, which is further sulfonated.
Antioxidant Properties
Research indicates that compounds containing the pyrrole structure often exhibit significant antioxidant activity. The dicarbonyl groups in this compound can scavenge free radicals, potentially reducing oxidative stress in biological systems. Studies have shown that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Antimicrobial Activity
Initial investigations into the antimicrobial properties of this compound suggest effectiveness against various bacterial strains. The presence of the sulfonic acid group may enhance solubility and bioavailability, allowing for greater interaction with microbial cell membranes. In vitro studies have demonstrated that derivatives of similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research on related compounds shows that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound are likely mediated through several mechanisms:
- Radical Scavenging: The dicarbonyl functionalities can participate in redox reactions, neutralizing reactive oxygen species (ROS).
- Membrane Disruption: The sulfonic acid moiety may interact with bacterial membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition: By mimicking substrates or cofactors, the compound may inhibit enzymes involved in inflammatory processes.
Study 1: Antioxidant Activity
A study conducted on a series of pyrrole derivatives demonstrated that compounds with similar structural motifs significantly reduced oxidative stress markers in human cell lines. The tested compound showed an IC50 value comparable to well-known antioxidants like ascorbic acid .
Study 2: Antimicrobial Efficacy
In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Study 3: Anti-inflammatory Properties
In vivo studies using animal models of inflammation revealed that administration of the compound led to a significant reduction in paw edema compared to control groups. Histological analyses indicated decreased infiltration of inflammatory cells in treated tissues .
Data Summary Table
Scientific Research Applications
Biochemical Research
The compound is utilized in biochemical studies due to its ability to interact with biological molecules. It can serve as a probe for studying enzyme activity or protein interactions. Its structural analogs have been investigated for their roles in inhibiting specific enzymes, such as α-glucosidase and acetylcholinesterase, which are critical for metabolic processes and neurochemistry respectively .
Drug Development
In the realm of pharmacology, this compound's derivatives are being explored as potential drug candidates. For instance, related compounds have shown promise as agonists for specific receptors involved in platelet production, potentially aiding in the treatment of thrombocytopenia . The modification of the pyrrole structure allows for the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Crosslinking Agents
The compound can act as a crosslinking agent in peptide synthesis and other polymerization processes. Its ability to form stable links between molecules is valuable in developing biomaterials and drug delivery systems . Such applications are crucial in creating more effective therapeutic agents that can target specific tissues or cells.
Case Studies
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) for Ethylenediamine Linker Assembly
The ethylenediamine backbone is constructed via SPPS using 2-chlorotrityl resin preloaded with Fmoc-glycine. Coupling reactions employ N,N′-diisopropylcarbodiimide (DIC) and Oxyma (ethyl cyano(hydroxyimino)acetate) in dimethylformamide (DMF), achieving >95% coupling efficiency per cycle.
Representative protocol :
- Resin activation : 2-Chlorotrityl resin (0.41 g, 0.42 mmol/g) swelled in DCM.
- Amino acid coupling : Fmoc-deprotected glycine reacted with N-Fmoc-ethylenediamine using DIC/Oxyma (0.3 M each in DMF) for 2 hours.
- Capping : Residual amines blocked with acetic anhydride (11 eq) and collidine (3.3 eq) in DMF.
Maleimide Ring Formation
The 2,5-dioxopyrrole group is introduced via cyclization of a maleamic acid precursor. A solution-phase method using morpholine (20 eq) and tert-butyl nitrite (10 eq) in 6 M guanidinium HCl (pH 3.0) achieves quantitative cyclization at 0°C.
Critical parameters :
- Temperature control (<5°C) to prevent maleimide hydrolysis.
- Use of sodium 2-mercaptoethanesulfonate (MESNa) to scavenge excess nitrosating agents.
Sulfonation and Salt Formation
p-Toluenesulfonic Acid Generation
p-Toluenesulfonic acid is synthesized via chlorosulfonation of toluene followed by ammonolysis:
- Chlorosulfonation : Treated with chlorosulfonic acid (2.8 L per 2.0 kg substrate) at 30–35°C for 2 hours.
- Ammonolysis : Crude sulfonyl chloride intermediate reacted with concentrated ammonium hydroxide (1.4 L) at 70°C for 2 hours, yielding p-toluenesulfonamide.
Yield optimization :
Salt Metathesis
The diacetic acid-pyrrolidone core (1 eq) is combined with p-toluenesulfonic acid (2 eq) in methanol at 65–75°C. Protonation of carboxylate groups occurs within 4 hours, confirmed by pH titration.
Purification :
- Crystallization : Slow cooling from 75°C to 25°C in methanol yields needle-like crystals.
- Purity : >99% by HPLC after recrystallization (methanol/acetone).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | Conditions | Purity | Impurities | |
|---|---|---|---|---|
| HPLC | C18, 0.1% TFA/ACN gradient | 99.7% | <0.2% isomers | |
| Elemental Analysis | C: 47.92%, H: 4.66%, N: 4.63% | ±0.3% | - |
Comparative Analysis of Synthetic Routes
Solution-Phase vs. Solid-Phase Synthesis
| Parameter | SPPS | Solution-Phase |
|---|---|---|
| Yield | 83% | 97.8% |
| Purity | 99.7% | 99.0% |
| Scale | Milligram | Kilogram |
| Key Advantage | Sequence control | Scalability |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization can be achieved by modifying reaction conditions such as solvent ratios, reflux time, and catalyst use. For example, refluxing in acetic anhydride/acetic acid (10:20 mL) with sodium acetate as a catalyst, as demonstrated in similar sulfonic acid derivative syntheses, can enhance cyclization efficiency . Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis purification via crystallization (e.g., using DMF/water mixtures) improves purity .
Q. What analytical techniques are recommended for characterizing the compound’s structural integrity?
- Methodological Answer : Use a combination of:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1,700 cm⁻¹ for the pyrrolidine-dione and sulfonate S=O at ~1,200 cm⁻¹) .
- NMR (¹H and ¹³C) to resolve ethylenediamine linker protons (δ ~2.5–3.5 ppm) and aromatic sulfonate protons (δ ~7.2–7.8 ppm) .
- Mass spectrometry (MS) to verify molecular weight (e.g., m/z 386–403 for structurally related compounds) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Dissolving the compound in buffered solutions (pH 3–9) and incubating at 25°C, 40°C, and 60°C.
- Monitoring degradation via HPLC with mobile phases like methanol/sodium acetate buffer (65:35) .
- Quantifying sulfonate group stability using ion chromatography .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals overlap (e.g., ethylenediamine vs. acetic acid protons):
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare experimental data with computational simulations (DFT-based chemical shift predictions).
- Cross-validate with X-ray crystallography if crystalline solids are obtainable .
Q. How can the chelation properties of the diacetic acid moiety be quantitatively evaluated?
- Methodological Answer :
- Perform metal titration assays (e.g., with Ca²⁺, Mg²⁺) using UV-Vis spectroscopy to monitor binding-induced absorbance shifts.
- Calculate binding constants (Kd) via nonlinear regression of titration curves.
- Validate with ICP-MS to quantify unbound metal ions .
Q. What experimental designs are suitable for studying the compound’s reactivity in bioconjugation (e.g., maleimide-thiol coupling)?
- Methodological Answer :
- Optimize reaction pH (6.5–7.5) to balance maleimide reactivity and thiol nucleophilicity.
- Use stopped-flow kinetics to measure conjugation rates with model thiols (e.g., glutathione).
- Analyze product distribution via LC-MS to identify side products (e.g., hydrolyzed maleamic acid) .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media during biological assays?
- Methodological Answer :
- Prepare sodium or disodium salts (as in related benzenesulfonic acid derivatives) to enhance hydrophilicity .
- Use co-solvents (e.g., DMSO ≤5%) and confirm biocompatibility via cytotoxicity controls .
Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (generated via ChemDraw or Gaussian).
- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
